An In-depth Technical Guide to the Chemical Properties of 3-Chlorothietane 1,1-dioxide
An In-depth Technical Guide to the Chemical Properties of 3-Chlorothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorothietane 1,1-dioxide is a saturated, four-membered heterocyclic sulfone that serves as a valuable and reactive intermediate in organic synthesis. Its strained ring system and the presence of a good leaving group (chloride) activated by the strongly electron-withdrawing sulfone group make it a versatile building block for introducing the thietane dioxide moiety into larger molecules. This scaffold is of significant interest in medicinal and agricultural chemistry. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in chemical research and drug development.
Core Chemical and Physical Properties
The fundamental properties of 3-Chlorothietane 1,1-dioxide are summarized in the table below. These values are crucial for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 15953-83-0 | [1] |
| Molecular Formula | C₃H₅ClO₂S | [1] |
| Molecular Weight | 140.59 g/mol | [1] |
| Melting Point | 136.5-137.5 °C | [1] |
| Boiling Point | 359.7 ± 35.0 °C (Predicted) | [1] |
| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [1] |
| Physical Form | Solid | [1] |
Synthesis of 3-Chlorothietane 1,1-dioxide
There are two primary synthetic routes to obtain 3-Chlorothietane 1,1-dioxide, starting from either thietane or thietan-3-ol. The choice of method may depend on the availability of starting materials and desired scale.
Experimental Protocol 1: Synthesis from Thietane
This method involves a two-step process: the oxidation of thietane to thietane 1,1-dioxide, followed by a free-radical chlorination.
Step 1: Oxidation of Thietane Thietane is oxidized to thietane 1,1-dioxide using a strong oxidizing agent, such as hydrogen peroxide in acetic acid, often catalyzed by tungsten(VI) oxide.
Step 2: Chlorination of Thietane 1,1-dioxide The resulting thietane 1,1-dioxide is then chlorinated. To favor the formation of the monochloro derivative, the reaction is typically carried out under UV light with a controlled concentration of the sulfone (approximately 0.3 M).
Caption: Synthesis of 3-Chlorothietane 1,1-dioxide from Thietane.
Experimental Protocol 2: Synthesis from Thietan-3-ol
An alternative pathway begins with thietan-3-ol, which is first oxidized and then chlorinated. This method avoids the direct chlorination of the thietane dioxide ring.
Step 1: Oxidation of Thietan-3-ol Thietan-3-ol is reacted with an oxidizing agent like hydrogen peroxide in the presence of a suitable acid, solvent, and catalyst to yield 3-hydroxy thietane 1,1-dioxide.[2]
Step 2: Chlorination of 3-hydroxy thietane 1,1-dioxide The intermediate alcohol is then treated with a chlorinating agent, such as thionyl chloride, to produce the final 3-Chlorothietane 1,1-dioxide.[2] This step is typically performed at a temperature range of 40 to 80 °C.[2]
Caption: Synthesis of 3-Chlorothietane 1,1-dioxide from Thietan-3-ol.
Chemical Reactivity and Applications
The high reactivity of 3-Chlorothietane 1,1-dioxide stems from the ring strain and the electron-withdrawing nature of the sulfone group, which makes the carbon atom at the 3-position highly electrophilic. This facilitates substitution reactions with a variety of nucleophiles.
Upon reaction, 3-Chlorothietane 1,1-dioxide can also undergo dehydrochlorination to form the highly reactive intermediate, 2H-thiete 1,1-dioxide. This intermediate readily reacts with nucleophiles or participates in cycloaddition reactions.
Key reaction types include:
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Nucleophilic Substitution: Reacts with carbanions (e.g., malonate anions), amines, alcohols, and thiols to yield 3-substituted thietane 1,1-dioxides.
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Diels-Alder Reactions: The in-situ generated 2H-thiete 1,1-dioxide can act as a dienophile in Diels-Alder reactions with dienes like butadiene.
Caption: General Reactivity Pathways for 3-Chlorothietane 1,1-dioxide.
Spectroscopic Information
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for 3-Chlorothietane 1,1-dioxide are not extensively reported in publicly available literature. However, analysis can be inferred from related structures. For instance, in ¹³C NMR, the carbons adjacent to the sulfone group in the parent thietane 1,1-dioxide are significantly deshielded. The introduction of chlorine at the C-3 position would be expected to further shift the signal of C-3 downfield and influence the shifts of the adjacent C-2 and C-4 carbons. For IR spectroscopy, characteristic strong absorption bands for the symmetric and asymmetric S=O stretching of the sulfone group are expected, typically found in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
Conclusion
3-Chlorothietane 1,1-dioxide is a key synthetic intermediate with well-defined physical properties and predictable reactivity. Its utility in accessing diverse 3-substituted thietane dioxides makes it a valuable tool for chemists, particularly in the fields of medicinal and materials science. The synthetic protocols provided herein offer reliable methods for its preparation, opening the door to further exploration of its chemical potential.




